molecular formula C20H22N4O3 B2812088 N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903337-65-4

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2812088
CAS No.: 1903337-65-4
M. Wt: 366.421
InChI Key: JLCKKZYOEMXKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a novel chemical entity designed for preclinical research, featuring a hybrid architecture that combines a benzimidazole scaffold with a nicotinamide derivative. The 1H-benzo[d]imidazole moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This scaffold is extensively reported in scientific literature for its diverse pharmacological potential, including antimicrobial and kinase inhibitory activities . The molecular design incorporates a tetrahydro-2H-pyran-4-yl)oxy group, which can influence the compound's physicochemical properties, such as solubility and metabolic stability. This specific combination of structural features makes it a compound of significant interest for investigating new therapeutic avenues and structure-activity relationships (SAR). This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-24(13-18-22-16-4-2-3-5-17(16)23-18)20(25)14-6-7-19(21-12-14)27-15-8-10-26-11-9-15/h2-7,12,15H,8-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCKKZYOEMXKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CN=C(C=C3)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-benzo[d]imidazole-2-carbaldehyde with N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide under acidic or basic conditions. The reaction may require catalysts such as N,N-dimethylformamide or sulfur to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or nicotinamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: N,N-dimethylformamide, sulfur.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that modifications to the benzimidazole structure can enhance antibacterial and antifungal activities. For instance, compounds with electron-withdrawing groups have shown significant efficacy against various bacterial strains, while those with electron-donating groups exhibited promising antifungal activity .

Case Study:
A study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial potency. One specific derivative demonstrated a minimum inhibitory concentration (MIC) of 4 µg/ml against Staphylococcus aureus, significantly outperforming traditional antibiotics like norfloxacin .

Analgesic and Anti-inflammatory Properties

The compound has also been investigated for its analgesic and anti-inflammatory effects. Various studies have reported that certain benzimidazole derivatives exhibit substantial pain relief and anti-inflammatory activity comparable to standard drugs like ibuprofen and diclofenac.

Case Study:
In one study, a derivative of benzimidazole was shown to inhibit nitric oxide production and reduce inflammation in animal models. The compound displayed an IC50 value of 0.86 µM for nitric oxide inhibition, indicating strong potential as an anti-inflammatory agent . Another derivative demonstrated a significant reduction in ear edema in xylene-treated mice, suggesting effective analgesic properties .

Gastroprotective Effects

Research has indicated that some benzimidazole derivatives may possess gastroprotective properties, making them candidates for treating gastric ulcers. The mechanism is thought to involve the modulation of gastric acid secretion and enhancement of mucosal defense mechanisms.

Case Study:
In a study evaluating various benzimidazole derivatives for their gastroprotective effects, one compound exhibited a 69% protection rate against ulcers in comparison to omeprazole, a commonly used medication for gastric issues .

Antioxidant Activity

The antioxidant potential of N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has also been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Case Study:
A library of substituted benzimidazole derivatives was tested for antioxidant activity using DPPH and hydrogen peroxide assays. Several compounds demonstrated significant antioxidant effects, suggesting their potential in preventing oxidative damage .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes related to disease processes, including those involved in cancer progression and viral infections.

Case Study:
Research on non-covalent inhibitors derived from benzimidazole structures revealed promising results against SARS-CoV-2 papain-like protease (PLpro), indicating potential applications in antiviral drug development .

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The nicotinamide moiety may participate in redox reactions, influencing cellular processes. The tetrahydropyran ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues fall into two broad categories:

Benzimidazole-Benzamide Derivatives (e.g., N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide):

  • Potency and Toxicity : Substituents like chlorine (Cl) or trifluoromethyl (CF₃) on the benzamide ring enhance potency but often increase toxicity. For example, the CF₃-substituted compound (IC₅₀ = 3.1 μM) showed 11.7-fold higher mGluR5 inhibition than DFB but exhibited cytotoxicity at higher concentrations .
  • Solubility : Bulky substituents like the tetrahydro-pyran-4-yloxy group in the target compound may address solubility limitations observed in simpler analogues (e.g., compound 5 in , which had poor solubility) .

Benzimidazole-Triazole Hybrids (e.g., 1-[(1H-Benzo[d]imidazol-2-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate):

  • Mechanistic Divergence : Triazole hybrids demonstrate anticancer activity via multi-targeting mechanisms, whereas the nicotinamide moiety in the target compound suggests distinct pathways, such as NAD⁺ mimicry or kinase modulation .

Key Pharmacological Comparisons

Compound Target/Activity Potency (IC₅₀/EC₅₀) Solubility Toxicity
Target Compound Hypothesized: Kinases/NAD Not reported High (pyran-oxy) Likely low (structural optimization)
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide mGluR5 antagonist 8.2 μM Moderate Low at therapeutic doses
Trifluoromethyl Analogue (Compound 9) mGluR5 antagonist 3.1 μM Low High at >10 μM
Benzimidazole-Triazole Hybrid (Compound 5a) Anticancer 12.4 μM Moderate Moderate

Substituent Effects

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance receptor binding but compromise solubility and safety .
  • Oxygen-Containing Groups (Pyran-oxy, Methoxy) : Methoxy substituents reduce activity (e.g., compound 11, IC₅₀ = 43 μM), but the pyran-oxy group’s steric bulk may mitigate this by improving solubility without sacrificing potency .
  • Nicotinamide vs.

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article aims to compile and analyze the current research findings regarding its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

This structure contributes to its solubility and interaction with biological targets.

Research indicates that compounds containing benzimidazole derivatives often exhibit their biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit key enzymes in cancer cell metabolism, leading to reduced proliferation.
  • Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells, thereby promoting cell death.
  • Antimicrobial Activity : Some derivatives demonstrate significant activity against bacterial and fungal pathogens by disrupting their cellular processes.

Anticancer Activity

A study investigating similar benzimidazole derivatives reported that compounds with structural similarities to this compound exhibited promising anticancer properties. For instance, the IC50 values against HepG2 liver cancer cells were notably low, indicating high cytotoxicity:

CompoundIC50 (µM)Cell Line
4b4.8HepG2
4g5.1HepG2
4b56.9A549
4g59.4A549

These findings suggest that the compound can effectively target liver cancer cells more than lung cancer cells, highlighting its potential for targeted cancer therapies .

Antimicrobial Activity

The compound's benzimidazole core also suggests possible antimicrobial properties. Research on related compounds has shown effectiveness against various pathogens:

  • Staphylococcus aureus (including MRSA)
  • Candida albicans
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for some benzimidazole derivatives were reported as low as <1 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives:

  • Synthesis and Evaluation : A series of N-(1H-benzimidazol-2-yl)-piperazine derivatives were synthesized and evaluated for anticancer activity. The results indicated that modifications to the piperazine ring could enhance cytotoxic effects .
  • Molecular Docking Studies : Computational studies have suggested that these compounds may bind effectively to targets involved in cancer progression and microbial resistance, providing insights into their mechanisms of action .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the benzoimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl or polyphosphoric acid) .
  • Step 2: Functionalization of the nicotinamide moiety, including the introduction of the tetrahydro-2H-pyran-4-yloxy group via nucleophilic substitution or Mitsunobu reactions. Solvents like DMF or dichloromethane are used, with careful pH control (~7–8) to avoid side reactions .
  • Step 3: Methylation of the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Critical Conditions: Temperature control (60–100°C for cyclization), anhydrous solvents, and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
  • Characterization: Confirm structure via ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Basic: How do researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks to verify substituent positions (e.g., methyl groups at δ 2.8–3.2 ppm, pyran oxygen-linked protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS): Use HRMS to confirm molecular ion ([M+H]⁺) and rule out impurities. Discrepancies >2 ppm suggest isotopic or synthetic errors .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .
  • Elemental Analysis: Match calculated vs. observed C, H, N, O percentages to confirm stoichiometry .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Data contradictions (e.g., unexpected NMR splitting or missing MS peaks) may arise from:

  • Isomer Formation: Check for regioisomers (e.g., incorrect substitution on the nicotinamide ring) via 2D NMR (COSY, NOESY) .
  • Impurities: Re-run synthesis with stricter solvent drying or column chromatography (silica gel, gradient elution) .
  • Dynamic Effects: Variable-temperature NMR can reveal conformational exchange (e.g., hindered rotation in tetrahydro-2H-pyran groups) .
  • Theoretical Validation: Compare experimental NMR shifts with DFT-calculated values using software like Gaussian or ADF .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility. For example, DMF increases nucleophilicity in substitution reactions .
  • Catalyst Optimization: Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps or phase-transfer catalysts for biphasic reactions .
  • Kinetic Monitoring: Employ in-situ FT-IR or Raman spectroscopy to track reaction progress and terminate at peak yield .
  • Scale-Up Adjustments: Maintain heat/mass transfer efficiency via controlled dropwise addition of reagents and mechanical stirring .

Advanced: How is the compound’s binding affinity to biological targets assessed experimentally?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) and binding stoichiometry (n) to calculate dissociation constants (Kd) .
  • Fluorescence Polarization: Use fluorescently labeled analogs to compete with the compound for target binding, measuring polarization shifts .
  • Control Experiments: Include negative controls (e.g., DMSO vehicle) and reference inhibitors to validate specificity .

Advanced: How do researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:
Discrepancies may stem from:

  • Metabolic Instability: Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Permeability Limitations: Use Caco-2 cell monolayers or PAMPA assays to measure intestinal absorption potential. Low permeability suggests need for prodrug derivatives .
  • Protein Binding: Quantify plasma protein binding via equilibrium dialysis; high binding (>90%) reduces free compound availability .
  • Dose Adjustments: Re-evaluate pharmacokinetic parameters (AUC, Cmax) in rodent models to optimize dosing regimens .

Advanced: What computational methods predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model binding poses in target active sites. Focus on hydrogen bonds with benzoimidazole NH and pyran oxygen .
  • Molecular Dynamics (MD): Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and binding free energies (MM-PBSA) .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors in nicotinamide) using tools like Phase or MOE .
  • Validation: Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning of key residues) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent thermal degradation .
  • Humidity Control: Use desiccants (silica gel) under inert gas (Ar) to avoid hydrolysis of the tetrahydro-2H-pyran ether .
  • Solvent: For long-term storage in solution, use anhydrous DMSO (sealed under N₂) and avoid freeze-thaw cycles .
  • Stability Monitoring: Periodically re-analyze via HPLC and NMR to detect decomposition (e.g., new peaks at δ 1.0–2.0 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.